molecular formula C12H26N2O2 B1328580 tert-Butyl (5-(ethylamino)pentyl)carbamate CAS No. 883555-11-1

tert-Butyl (5-(ethylamino)pentyl)carbamate

Cat. No.: B1328580
CAS No.: 883555-11-1
M. Wt: 230.35 g/mol
InChI Key: HSYFFBMGEABTLW-UHFFFAOYSA-N
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Description

tert-Butyl (5-(ethylamino)pentyl)carbamate: is an organic compound with the molecular formula C12H26N2O2. It is a derivative of carbamic acid and is commonly used in various chemical and biological research applications. This compound is known for its role in the synthesis of other complex molecules and its utility in proteomics research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl (5-(ethylamino)pentyl)carbamate typically involves the reaction of tert-butyl carbamate with 5-(ethylamino)pentylamine. The reaction is carried out under controlled conditions, often using a solvent such as dichloromethane or tetrahydrofuran. The reaction mixture is stirred at room temperature or slightly elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch reactions. The process includes the use of high-purity starting materials and precise control of reaction parameters to ensure high yield and purity of the final product. The compound is then purified using techniques such as recrystallization or chromatography .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl (5-(ethylamino)pentyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding carbonyl compounds, while reduction may produce amines or alcohols .

Scientific Research Applications

tert-Butyl (5-(ethylamino)pentyl)carbamate is widely used in scientific research, including:

Mechanism of Action

The mechanism of action of tert-Butyl (5-(ethylamino)pentyl)carbamate involves its interaction with specific molecular targets. The compound can act as a protecting group for amines, preventing unwanted reactions during chemical synthesis. It can also interact with enzymes and proteins, influencing their activity and function. The exact pathways and molecular targets depend on the specific application and context of use .

Comparison with Similar Compounds

Uniqueness: tert-Butyl (5-(ethylamino)pentyl)carbamate is unique due to its specific structure, which provides distinct reactivity and stability. Its ethylamino group offers additional functionality compared to simpler carbamate derivatives, making it valuable in more specialized applications .

Properties

IUPAC Name

tert-butyl N-[5-(ethylamino)pentyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26N2O2/c1-5-13-9-7-6-8-10-14-11(15)16-12(2,3)4/h13H,5-10H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSYFFBMGEABTLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNCCCCCNC(=O)OC(C)(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00649973
Record name tert-Butyl [5-(ethylamino)pentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.35 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883555-11-1
Record name 1,1-Dimethylethyl N-[5-(ethylamino)pentyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883555-11-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name tert-Butyl [5-(ethylamino)pentyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00649973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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